Iodomethane

Catalog No.
S562883
CAS No.
74-88-4
M.F
CH3I
M. Wt
141.939 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodomethane

CAS Number

74-88-4

Product Name

Iodomethane

IUPAC Name

iodomethane

Molecular Formula

CH3I

Molecular Weight

141.939 g/mol

InChI

InChI=1S/CH3I/c1-2/h1H3

InChI Key

INQOMBQAUSQDDS-UHFFFAOYSA-N

SMILES

CI

Solubility

10 to 50 mg/mL at 64° F (NTP, 1992)
0.10 M
Miscible with alcohol, ether.
Sol in acetone
SOL IN CARBON TETRACHLORIDE
1.39X10+4 mg/l at 20 °C in water
Solubility in water, g/100ml at 20 °C: 1.4
1%

Synonyms

iodomethane, iodomethane-D3, methyl iodide, methyl iodide, 11C-labeled, methyl iodide, 131I-labeled, methyl iodide, 132I-labeled, methyl iodide, 13C-labeled, methyl iodide, 14C-labeled, methyl iodide, 2H-labeled

Canonical SMILES

CI

Iodomethane in Organic Synthesis

Iodomethane, also known as methyl iodide, is a valuable reagent in organic synthesis due to its high reactivity. Its most common application is as a methylating agent, which means it can introduce a methyl group (CH3) to a molecule. This ability to modify organic molecules precisely makes it a cornerstone of creating new compounds for various research purposes [].

  • Methylation Reactions: Iodomethane reacts with a wide range of nucleophiles, including carbon, oxygen, sulfur, nitrogen, and phosphorus atoms. This allows for the targeted methylation of various functional groups in organic molecules. For example, it can be used to methylate phenols to form anisoles or carboxylic acids to form their methyl ester derivatives [].

Iodomethane in Medicinal Chemistry

The ability to precisely modify molecules with a methyl group makes iodomethane a useful tool in medicinal chemistry. Researchers can use it to introduce methyl groups into potential drug candidates, potentially affecting their properties like binding affinity, metabolism, and overall effectiveness [].

  • Synthesis of Pharmaceuticals: Iodomethane serves as a precursor for various pharmaceuticals and active pharmaceutical ingredients (APIs). By strategically methylating specific sites in a molecule, researchers can optimize its drug-like properties for further development and testing [].

Iodomethane in Other Research Fields

Beyond organic synthesis and medicinal chemistry, iodomethane finds applications in other scientific research areas.

  • Microscopy: Iodomethane can be used as a fixative agent in electron microscopy. It helps preserve the cellular structures of biological samples for detailed microscopic analysis [].

Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH3I\text{CH}_3\text{I}. It is a dense, colorless liquid that is volatile and has a pungent odor. Upon exposure to light, it can develop a purplish hue due to the formation of iodine. Iodomethane is miscible with many organic solvents and has a dipole moment of 1.59 D, indicating its polar nature. Its refractive index is approximately 1.5304 at 20 °C

Iodomethane is a hazardous compound and should be handled with appropriate precautions in a well-ventilated laboratory setting. It is:

  • Toxic: Exposure to iodomethane can be harmful through inhalation, ingestion, or skin contact [].
  • Flammable: Iodomethane vapors can be ignited by heat, sparks, or flames [].
  • Irritant: It can irritate the skin, eyes, and respiratory system [].

Iodomethane finds diverse applications across various fields:

  • Organic Synthesis: It is widely used for methylation processes in organic chemistry.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceuticals.
  • Pesticides: Utilized in agricultural practices as an insecticidal fumigant.
  • Microscopy: Employed in microscopy techniques due to its optical properties .

Iodomethane is an excellent substrate for SN2\text{S}_\text{N}2 substitution reactions due to its sterically open structure and the good leaving ability of the iodide ion. This makes it suitable for methylating nucleophiles such as alcohols, amines, and thiols. For example:

  • Methylation of phenols: In this reaction, a base (such as potassium carbonate) deprotonates the phenol, allowing it to act as a nucleophile in an SN2\text{S}_\text{N}2 reaction with iodomethane

    Iodomethane exhibits significant biological activity and toxicity. Acute exposure can lead to central nervous system depression, respiratory irritation, and skin burns. Symptoms from inhalation include nausea, vomiting, and vertigo. Long-term exposure may affect the central nervous system and cause skin damage . Despite these risks, iodomethane has been studied for its potential use in agriculture as an insecticidal fumigant and fire extinguisher .

Iodomethane can be synthesized through several methods:

  • Reaction of Methanol with Iodine: Iodine reacts with methanol in the presence of red phosphorus to yield iodomethane:
    5CH3OH+P+2.5I25CH3I+H3PO4+H2O5\text{CH}_3\text{OH}+P+2.5\text{I}_2\rightarrow 5\text{CH}_3\text{I}+\text{H}_3\text{PO}_4+\text{H}_2\text{O}
  • Dimethyl Sulfate Reaction: Another method involves reacting dimethyl sulfate with potassium iodide:
    (CH3O)2SO2+KIK2SO4+2CH3I(\text{CH}_3\text{O})_2\text{SO}_2+\text{KI}\rightarrow \text{K}_2\text{SO}_4+2\text{CH}_3\text{I}
  • Hydrogen Iodide Reaction: Iodomethane can also be prepared by reacting methanol with aqueous hydrogen iodide:
    CH3OH+HICH3I+H2O\text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}

These methods allow for the efficient production of iodomethane in laboratory settings

Research indicates that iodomethane interacts uniquely with different nucleophiles due to its "soft" nature as an anion. For instance, when reacting with thiocyanate ions, it predominantly forms methyl thiocyanate rather than methyl isothiocyanate. This selectivity highlights its utility in synthesizing specific compounds through targeted reactions

Iodomethane shares similarities with other haloalkanes but possesses unique properties that differentiate it:

CompoundFormulaCharacteristicsUnique Aspects
ChloromethaneCH3Cl\text{CH}_3\text{Cl}Gaseous at room temperature; less toxicWeaker alkylating agent compared to iodomethane
BromomethaneCH3Br\text{CH}_3\text{Br}Liquid; intermediate reactivityMore reactive than chloromethane but less than iodomethane
FluoromethaneCH3F\text{CH}_3\text{F}Gaseous; high electronegativityStronger C-F bond makes it less reactive
Ethyl iodideC2H5I\text{C}_2\text{H}_5\text{I}Similar reactivity but larger molecular sizeUsed for different nucleophilic substitutions

Iodomethane's unique combination of volatility, reactivity, and biological activity makes it a significant compound in both synthetic and applied chemistry contexts .

Nucleophilic Substitution Approaches for Alkyl Iodide Formation

The fundamental principle underlying iodomethane synthesis through nucleophilic substitution involves the strategic displacement of alternative leaving groups by iodide anions. The classical approach utilizes the Finkelstein reaction, which exploits the differential solubility properties of halide salts to drive equilibrium toward product formation. In this reaction, sodium iodide dissolved in acetone facilitates the substitution of chloride or bromide groups, with the driving force being the precipitation of sodium chloride or sodium bromide from the acetone solution. The mechanism relies on Le Chatelier's principle, where the physical removal of byproducts shifts the equilibrium toward completion.

The molecular basis for the Finkelstein reaction's selectivity lies in the unique solvation properties of acetone with sodium iodide. Crystallographic studies reveal that sodium iodide forms a complex with three acetone molecules, where carbonyl oxygen atoms coordinate with sodium cations through their lone pairs, creating an octahedral coordination environment. This solvation pattern generates rigid scaffolds with triangular channels that accommodate the sodium iodide complex, explaining the exceptional solubility of sodium iodide in acetone compared to other halides.

Contemporary nucleophilic substitution methodologies have expanded beyond traditional approaches to incorporate more sophisticated reagent systems. The reaction of dimethyl sulfate with potassium iodide in the presence of calcium carbonate represents an alternative pathway that circumvents the need for phosphorus-containing reagents. This method follows the stoichiometry: (CH₃O)₂SO₂ + KI → CH₃I + CH₃OSO₂OK, offering advantages in terms of reagent availability and handling safety. The reaction mechanism involves nucleophilic attack by iodide on the electrophilic methyl carbon of dimethyl sulfate, displacing the methylsulfate anion.

The direct conversion of alcohols to alkyl iodides through nucleophilic substitution pathways has gained prominence due to the widespread availability of alcoholic substrates. The reaction of methanol with aqueous hydrogen iodide (CH₃OH + HI → CH₃I + H₂O) exemplifies this approach, providing a straightforward route that generates iodomethane alongside water as the sole byproduct. This method's simplicity and atom economy make it particularly attractive for laboratory-scale preparations, though the corrosive nature of hydrogen iodide requires careful handling protocols.

Catalytic Pathways in Industrial-Scale Production

Industrial production of iodomethane predominantly employs catalytic methodologies that ensure high yields, selectivity, and process efficiency. The most prominent example involves the phosphorus triiodide system, where red phosphorus and iodine generate the active iodinating species in situ. The reaction proceeds through the intermediate formation of phosphorus triiodide: 3 CH₃OH + PI₃ → 3 CH₃I + H₂PO₃H. This exothermic process benefits from the in situ generation of the reactive iodinating agent, eliminating the need for separate phosphorus triiodide preparation and storage.

The Tennessee Eastman acetic anhydride process represents a sophisticated industrial application where iodomethane formation occurs as an intermediate step in a larger catalytic cycle. In this system, methyl acetate reacts with lithium iodide to produce lithium acetate and methyl iodide, which subsequently undergoes carbonylation in the presence of rhodium catalysts. The process demonstrates the integration of iodomethane chemistry within complex industrial transformations, highlighting its role beyond simple methylation reactions.

Organotin iodide-mediated synthesis represents another catalytic pathway with industrial relevance, particularly for specialized applications requiring high-purity products. The process involves heating organotin iodides with hydrogen chloride and alkyl alcohols at temperatures between 50°C and 250°C, producing alkyl iodides and organotin chlorides. The reaction temperature optimization allows for continuous removal of alkyl iodide products as azeotropes with alcohols or ternary azeotropes with water, facilitating product isolation and purification. Catalysts such as zinc chloride can enhance reaction rates, with yields reaching 66% under optimized conditions.

The Monsanto and Cativa processes exemplify large-scale industrial applications where iodomethane plays a crucial catalytic role in acetic acid production. In both processes, methyl iodide participates in rhodium or iridium-catalyzed carbonylation reactions, with the Cativa process offering superior performance due to reduced water requirements and minimized byproduct formation. The iridium-based Cativa catalyst system demonstrates remarkable activity, achieving reaction rates exceeding 20 mol dm⁻³ h⁻¹ while maintaining selectivity greater than 99% based on methanol. The process optimization involves complex interdependencies between methyl iodide concentration, water content, carbon monoxide partial pressure, and temperature, requiring sophisticated process control for optimal performance.

Process ParameterMonsanto ProcessCativa ProcessReferences
Active Catalyst[Rh(CO)₂I₂]⁻[Ir(CO)₂I₂]⁻
Operating Temperature150-200°C150-200°C
Operating Pressure30-60 atm30-60 atm
Water ContentHighLow
Selectivity>85% CO yield>99% selectivity
PromotersNone typicallyRu, Re, W, Os complexes

Green Chemistry Innovations in Halogen Exchange Reactions

Contemporary synthetic chemistry has embraced green chemistry principles to develop environmentally benign methodologies for iodomethane synthesis. One notable innovation involves the use of phosphoric acid as a replacement for red phosphorus in traditional synthetic routes. The reaction system employs 85% concentrated phosphoric acid, potassium iodide, and dried methanol under anhydrous conditions to produce iodomethane without requiring elemental phosphorus. This approach addresses the availability and handling challenges associated with red phosphorus while maintaining reasonable yields of approximately 27% under initial optimization conditions.

The development of phosphorus-free methodologies represents a significant advancement in green synthesis approaches. Alternative reagent systems utilizing triphenylphosphine with iodine or other electrophilic iodinating agents provide effective pathways for alcohol-to-iodide conversions. These reactions proceed through pentavalent alkoxyphosphorus intermediates that decompose via intramolecular nucleophilic substitution to yield alkyl iodides and phosphorus acid derivatives. The mechanism closely resembles the Mitsunobu reaction, offering predictable stereochemical outcomes and broad substrate scope.

Solvent selection plays a crucial role in green chemistry implementations of halogen exchange reactions. The use of acetone in Finkelstein reactions not only provides the thermodynamic driving force through selective solvation but also offers environmental advantages due to acetone's low toxicity and ready biodegradability. The reaction's reliance on physical precipitation rather than chemical destruction of byproducts aligns with waste minimization principles, as the precipitated salts can be readily separated and potentially recycled.

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency and environmental profile of iodomethane preparation. These methods significantly reduce reaction times and energy consumption while often improving yields compared to conventional heating approaches. The rapid heating profiles achievable with microwave irradiation enable better control over reaction selectivity and minimize the formation of unwanted side products.

The integration of flow chemistry principles into iodomethane synthesis offers additional green chemistry benefits through improved mass and heat transfer, reduced solvent requirements, and enhanced safety profiles. Continuous flow processes allow for precise temperature control and residence time optimization, leading to more consistent product quality and reduced waste generation. The ability to conduct reactions under controlled conditions with immediate product separation further enhances the environmental sustainability of these processes.

Biocatalytic approaches, while still in early development stages, represent frontier opportunities for sustainable iodomethane synthesis. Understanding the natural biosynthetic pathways employed by marine organisms and terrestrial microorganisms could inform the development of enzymatic systems for controlled iodomethane production. Given that biological systems produce substantial quantities of iodomethane through methylation of iodide using various methyltransferase enzymes, there exists potential for harnessing these biological processes in controlled synthetic applications.

Sₙ2 Reactivity Patterns in Methylation Reactions

The bimolecular nucleophilic substitution (Sₙ2) mechanism dominates iodomethane’s reactivity in methylation reactions. This process involves a backside attack by a nucleophile, leading to a pentacoordinate transition state and subsequent inversion of configuration at the carbon center. For example, hydroxide (OH⁻) reacts with CH₃I to form methanol and iodide, with a rate law expressed as:

$$
\text{Rate} = k[\text{CH₃I}][\text{Nucleophile}]
$$

Here, $$k$$ represents the second-order rate coefficient, which depends on temperature and solvent polarity [1]. Experimental studies confirm that the Sₙ2 pathway proceeds with an activation energy ($$E_a$$) of approximately $$15.1 \, \text{kcal/mol}$$, derived from the Arrhenius equation:

$$
\log(k/\text{M}^{-1}\text{s}^{-1}) = 11.45 - \frac{15.1}{0.434 \cdot T}
$$

where $$T$$ is the temperature in Kelvin [1]. The linear dependence of reaction rate on both iodomethane and nucleophile concentrations underscores the concerted nature of the mechanism, with no detectable intermediates.

Table 1: Kinetic Parameters for Sₙ2 Reactions of Iodomethane

Nucleophile$$k \, (\text{M}^{-1}\text{s}^{-1})$$ at 298 K$$E_a \, (\text{kcal/mol})$$
OH⁻$$1.5 \times 10^{-3}$$15.1
CN⁻$$2.2 \times 10^{-3}$$14.8

Transition state analyses using molecular models reveal significant steric and electronic effects. Bulky nucleophiles exhibit reduced reactivity due to hindered backside attack, while polar aprotic solvents accelerate the reaction by stabilizing the transition state’s partial charges [1].

Oxidative Addition Pathways in Transition Metal Catalysis

Iodomethane participates in oxidative addition reactions with transition metals, forming organometallic complexes critical to cross-coupling catalysis. For instance, nickel(0) complexes insert into the C–I bond of CH₃I, yielding Ni(II) species that facilitate C–C bond formation. Kinetic studies of the reaction:

$$
\text{CH₃I} + \text{Ni(0)} \rightarrow \text{Ni(II)–CH₃} + \text{I}^-
$$

reveal a rate constant of $$1.42 \times 10^{10} \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1}$$ at 24.3°C, with an activation energy of $$11.9 \, \text{kJ/mol}$$ [3]. The low $$E_a$$ suggests a radical-mediated pathway, supported by electron paramagnetic resonance (EPR) detection of methyl radical intermediates during pulse radiolysis [3].

Table 2: Activation Parameters for Oxidative Addition of CH₃I

Metal Center$$k \, (\text{dm}^3\text{mol}^{-1}\text{s}^{-1})$$$$E_a \, (\text{kJ/mol})$$
Ni(0)$$1.42 \times 10^{10}$$11.9
Pd(0)$$1.39 \times 10^{10}$$11.8

The reaction’s exothermicity ($$\Delta H = -55.0 \, \text{kcal/mol}$$) correlates with the bond dissociation energy of the C–I bond ($$54 \, \text{kcal/mol}$$), as determined from thermochemical cycles [4]. Computational studies further indicate that electron-rich metals favor a concerted three-center transition state, while electrophilic metals proceed via stepwise radical pair formation [4].

Isotope Effect Studies on Electron Transfer Mechanisms

Kinetic isotope effects (KIEs) provide insights into electron transfer mechanisms involving iodomethane. Substituting hydrogen with deuterium in CH₃I alters reaction rates due to differences in zero-point energy and transition state vibrational frequencies. For example, the reaction:

$$
\text{H}^\cdot + \text{CH₃I} \rightarrow \text{CH₄} + \text{I}^\cdot
$$

exhibits a primary KIE ($$kH/kD$$) of $$2.84 \times 10^6 \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1}$$ at 25.5°C, decreasing to $$1.17 \times 10^{10} \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1}$$ for deuterated CH₃I [3]. This inverse KIE suggests a late transition state where C–H bond cleavage is rate-limiting [3].

Table 3: Isotope Effects on Hydrogen Atom Transfer Reactions

Substrate$$k_H \, (\text{dm}^3\text{mol}^{-1}\text{s}^{-1})$$$$k_D \, (\text{dm}^3\text{mol}^{-1}\text{s}^{-1})$$$$kH/kD$$
CH₃I$$2.84 \times 10^6$$$$1.17 \times 10^{10}$$0.24
CD₃I$$1.42 \times 10^{10}$$$$1.39 \times 10^{10}$$1.02

Isotopic labeling of iodine (e.g., ¹²⁷I vs. ¹³¹I) yields negligible KIEs ($$k{127}/k{131} \approx 1.01$$), confirming that C–I bond cleavage does not dominate the transition state in Sₙ2 or oxidative addition pathways [4]. Instead, secondary KIEs arising from hyperconjugative interactions in the transition state account for rate variations [1].

Physical Description

Methyl iodide appears as a colorless liquid that turns brown on exposure to light. Denser than water. Contact may irritate skin, eyes and mucous membranes. Very toxic by ingestion, inhalation and skin absorption.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND MOISTURE.
Colorless liquid with a pungent, ether-like odor.
Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.]

Color/Form

Colorless, transparent liquid (turns brown on exposure to light)

XLogP3

1.5

Boiling Point

108.3 °F at 760 mm Hg (NTP, 1992)
42.5 °C
109°F

Vapor Density

4.9 (AIR= 1)
Relative vapor density (air = 1): 4.9

Density

2.279 at 68 °F (USCG, 1999)
2.28 @ 20 °C/4 °C
Relative density (water = 1): 2.3
2.28

LogP

1.51 (LogP)
log Kow= 1.51
1.51

Odor

Pungent, ether-like odor.

Melting Point

-87.6 °F (NTP, 1992)
-66.4 °C
-66.5 °C
-88°F

UNII

DAT010ZJSR

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Mechanism of Action

Toxicologic and metabolic similarities among the monohalomethanes (chloride, bromide, iodide substituted) suggest a common mechanism of toxic action, probably methylation and disturbance or inactivation of essential proteins (rather than presence of the parent compound or free halide per se).

Vapor Pressure

661.76 mm Hg (USCG, 1999)
405.04 mmHg
4.05X10+2 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 50
661.76 mmHg
400 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

IODINE MAY BE PRESENT AS AN IMPURITY.

Other CAS

74-88-4

Wikipedia

Iodomethane

Use Classification

Hazardous Air Pollutants (HAPs)

Methods of Manufacturing

Prepd from methyl alcohol, iodine and red phosphorus; from potassium iodide and methyl sulfate.
From potassium iodide and methyl p-toluenesulfonate; by reaction of dimethyl sulfate with an aqueous iodine slurry containing a reducing agent such as iron or sodium bisulfite; by reaction of methanol and hydrogen iodide; and by reaction of methanol, iodine, and diborane.

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Services
Wholesale and retail trade
Methane, iodo-: ACTIVE
... COMMERCIAL PRODN ... IN USA WAS FIRST REPORTED IN 1943, WHEN ABOUT 1400 KG WERE MANUFACTURED ...
Methyl iodide has been investigated in India for use as a fumigant to control internal fungi of grain sorghum.

Analytic Laboratory Methods

Determination of some iodo-alkanes by molecular emission cavity analysis after gas chromatographic separation.
A selective photometric method is described for determining /iodomethane/ traces in gas filling of halide incandescent lamps based on the formation of iodide(-1) as a result of complete degradation of /iodomethane/ in an iso-propyl alcohol medium in the presence of alkali. ... The relative error is 5%. The method is suitable for iodomethane detection in air, water, and other iodine containing organic media.
Analytical methods for halogenated C1-C2 halo hydrocarbons include gas chromatography, mass spectrometry, and multiple ion detection.
AIR; ELECTRON CAPTURE GAS CHROMATOGRAPHY.
For more Analytic Laboratory Methods (Complete) data for METHYL IODIDE (9 total), please visit the HSDB record page.

Storage Conditions

Keep containers closed and store in a dark place.
... MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACID, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED.

Interactions

... SYNERGIZES TOXICITY OF FENITROTHION ELEVEN FOLD & DICHLOROVOS TWO FOLD /IN MOUSE LIVER/.
S-Methyl-N-acetylpenicillamine, S-methylthiol, and S-methylcysteine, as well as iodomethane decreased biliary excretion of methylmercury markedly. Excretion of sulfhydryl in bile was not influenced by S-methylcysteine, S-methylthiol, S-methyl-N-acetylpenicillamine or a low dose of iodomethane (0.5 mmol/kg). This indicated that coupling of methylmercury to glutathione in the liver before biliary excretion was glutathione S-transferase-dependent reaction and the methylthiols tested, or metabolites of these compounds were likely to be inhibitors of S-transferase. The effect of S-methylcysteine and low doses of iodomethane (1 mmol/kg) seem to deplete the liver of reduced glutathione through S-methylation as illustrated by decreased biliary excretion of sulfhydryl.

Stability Shelf Life

COLORLESS LIQUID THAT TURNS YELLOW, RED OR BROWN WHEN EXPOSED TO LIGHT & MOISTURE.

Dates

Modify: 2023-08-15

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